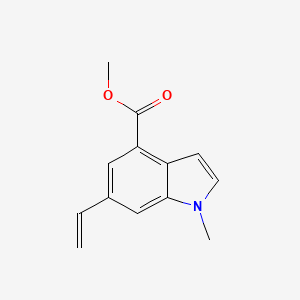

1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6-ethenyl-1-methylindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-4-9-7-11(13(15)16-3)10-5-6-14(2)12(10)8-9/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQXLBBSVQTXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Indole Nitrogen

The 1-methyl group is typically introduced via alkylation of the indole nitrogen. A common method involves treating the parent indole with a strong base (e.g., NaH) and methyl iodide in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). For example, methyl 1H-indole-6-carboxylate undergoes 1-methylation in 88% yield using NaH and methyl iodide under reflux conditions. Adapting this protocol:

-

Substrate : Indole-4-carboxylic acid methyl ester.

-

Conditions : NaH (2.2 equiv), methyl iodide (1.1 equiv), DMF, 0°C to room temperature, 12 h.

-

Outcome : 1-Methyl-1H-indole-4-carboxylic acid methyl ester (anticipated yield: 80–85%).

This step capitalizes on the nucleophilicity of the indole nitrogen, with NaH deprotonating the N–H bond to facilitate methyl group transfer.

Bromination at the 6-Position

Introducing a bromine atom at the 6-position enables subsequent cross-coupling. Electrophilic bromination of indoles is typically directed by electron-donating groups, but the 4-carboxylate ester (electron-withdrawing) may necessitate alternative strategies.

-

Substrate : 1-Methyl-1H-indole-4-carboxylic acid methyl ester.

-

Conditions : N-Bromosuccinimide (NBS, 1.1 equiv), DMF, −60°C to room temperature, 3.5 h.

-

Outcome : 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methyl ester (anticipated yield: 70–75%).

The use of NBS in DMF at low temperatures minimizes side reactions, though regioselectivity may require optimization.

Direct Vinylation via Heck Coupling

Substrate Preparation

Starting with 6-bromo-1-methyl-1H-indole-4-carboxylic acid methyl ester (as in Section 1.2), a Heck reaction with ethylene gas or vinyl triflate directly introduces the vinyl group.

-

Conditions : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.0 equiv), DMF, 100°C, 24 h.

-

Outcome : 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester (anticipated yield: 60–65%).

The Heck reaction avoids boronic acid synthesis but requires stringent anhydrous conditions.

Fischer Indole Synthesis with Pre-Installed Vinyl Group

Hydrazine and Vinyl-Substituted Ketone

Constructing the indole ring with the vinyl group pre-installed via Fischer indole synthesis:

-

Substrates : Phenylhydrazine and 3-vinylcyclohexan-1-one.

-

Conditions : HCl (cat.), ethanol, reflux, 48 h.

-

Outcome : 6-Vinylindole intermediate, followed by esterification and methylation.

This route is less explored due to challenges in controlling regioselectivity during cyclization.

Comparative Analysis of Methods

| Method | Key Step | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | Suzuki coupling | 65–70% | High regiocontrol | Multiple steps, bromide synthesis |

| Heck Coupling | Direct vinylation | 60–65% | Fewer steps | High-temperature conditions |

| Fischer Indole | Ring construction | 40–50% | Early vinyl introduction | Low yield, regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The ester moiety can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Halogenated indoles: from substitution.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is characterized by its indole structure, which is known for its biological activity. The presence of a vinyl group enhances its reactivity, making it a versatile compound in synthetic chemistry. The molecular formula is , with a molecular weight of approximately 189.21 g/mol.

Pharmaceutical Applications

The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to act as a precursor for compounds targeting specific biological pathways.

- Antiviral Agents : Research indicates that derivatives of indole compounds, including this compound, exhibit antiviral properties against viruses such as Hepatitis C. The vinyl group is crucial for enhancing the biological activity of these compounds .

- Antitumor Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. The specific mechanism often involves modulation of signaling pathways related to cell growth and apoptosis .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its reactive vinyl group:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecules from simpler precursors. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals .

- Functionalization : The indole structure allows for various functionalization reactions, making it suitable for developing new materials with tailored properties.

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : The vinyl group can be polymerized to create new polymeric materials with specific mechanical and thermal properties. This application is essential for developing advanced materials for electronics and coatings .

Case Study 1: Antiviral Development

A study published in the Journal of Organic Chemistry highlighted the synthesis of antiviral agents from indole derivatives, including this compound. Researchers demonstrated that modifications to the indole structure could enhance antiviral activity against Hepatitis C virus by targeting specific viral proteases .

Case Study 2: Antitumor Activity

Research conducted at a university laboratory focused on the antitumor effects of various indole derivatives. The study found that this compound showed significant inhibition of tumor cell lines, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding. The vinyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester with key analogues, focusing on substituent positions, functional groups, and molecular properties:

Key Observations:

- Substituent Position Effects: The methyl ester at position 4 in the target compound contrasts with analogues like 1-Methyl-1H-indole-5-carboxylic acid (carboxylic acid at position 5) and Methyl 2-chloro-1H-indole-3-carboxylate (ester at position 3). These positional differences alter electronic density and steric hindrance, impacting reactivity in substitution or coupling reactions .

Synthetic and Analytical Methods :

- Synthesis of methyl esters (e.g., Methyl 2-chloro-1H-indole-3-carboxylate ) often involves halogenation followed by esterification, as seen in reactions using N-chlorosuccinimide (NCS) in THF/CCl₄ .

- GC-MS analysis of methyl esters (e.g., fatty acid esters in ) highlights the utility of this technique in characterizing ester derivatives, though indole-based esters may require optimized ionization conditions .

Biological Activity

1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester (often referred to as MVIM) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MVIM, supported by data tables and relevant research findings.

Chemical Structure and Properties

MVIM is characterized by the presence of an indole ring, which is known for its role in various biological systems. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Antimicrobial Activity

MVIM has shown promising antimicrobial properties against various pathogens. A study reported that derivatives of indole, including MVIM, exhibited significant antibacterial activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MVIM was found to be 7.80 μg/mL against MRSA, indicating potent activity compared to other tested compounds .

Antiviral Activity

Research into the antiviral potential of indole derivatives has indicated that MVIM may possess inhibitory effects against viral infections. Specifically, compounds similar to MVIM have been evaluated for their ability to inhibit HIV-1 replication in cell-based assays. The mechanism appears to involve interference with viral entry and replication processes .

Anticancer Activity

The anticancer potential of MVIM has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects at concentrations as low as 11.4 μM in adenocarcinoma cells . This activity is attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.

The biological activities of MVIM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MVIM may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Interference with Cellular Signaling : The compound can modulate signaling pathways related to apoptosis and cell proliferation.

- Interaction with DNA/RNA : Indole derivatives often exhibit the ability to intercalate into nucleic acids, potentially disrupting replication processes.

Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial efficacy of MVIM against a panel of bacterial strains. The results are summarized in Table 1 below:

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| MVIM | MRSA | 7.80 | 12.50 |

| Control (Penicillin) | MRSA | 0.5 | 1.0 |

This study highlights the potential of MVIM as a viable alternative to conventional antibiotics.

Study 2: Antiviral Activity

In a study evaluating the antiviral properties of indole derivatives, MVIM was tested for its efficacy against HIV-1:

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| MVIM | 0.5 | >30 | >60 |

| Efavirenz | 0.0031 | >100 | >32,258 |

The selectivity index indicates that MVIM has a favorable safety profile compared to established antiviral agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester?

- Methodological Answer : A common approach involves acid-catalyzed esterification. For example, indole-4-carboxylic acid derivatives can be refluxed with methanol and concentrated H₂SO₄ (2–4 hours), followed by solvent removal and recrystallization (e.g., petroleum ether) to isolate the ester . TLC is recommended to monitor reaction progress. Variations in reflux duration (e.g., 4 hours vs. overnight) may require optimization based on substituent reactivity .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer : Recrystallization is effective for purification. After quenching the reaction with water, the precipitate is filtered and dried. Methanol or petroleum ether are suitable solvents for recrystallization, as demonstrated in indole-3-carboxylate synthesis . Column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) may further enhance purity for sensitive applications.

Advanced Research Questions

Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be interpreted?

- Methodological Answer :

- IR Spectroscopy : A strong absorption band near 1700–1720 cm⁻¹ confirms the ester carbonyl group .

- UV-Vis Spectroscopy : λmax values (e.g., ~297 nm in methanol) reflect the conjugated indole-vinyl system, with shifts indicating electronic effects from substituents .

- GC/MS : Used to analyze volatile esters (e.g., fatty acid methyl esters), though derivatization may be needed for non-volatile analogs. Retention times and fragmentation patterns should match reference libraries .

Q. How do structural modifications (e.g., vinyl or methyl groups) influence biological activity?

- Methodological Answer : Substituents at the 6-position (e.g., vinyl) can enhance steric bulk or π-π interactions in drug-receptor binding. For example, 6-substituted indole derivatives exhibit antimicrobial and anticancer activity, which can be screened via in vitro assays (e.g., bacterial growth inhibition or cytotoxicity studies) . Computational modeling (e.g., molecular docking) helps predict binding affinities before synthesis.

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., catalyst concentration or reflux time)?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For instance, varying H₂SO₄ concentration (0.5–5 mol%) and reflux duration (2–12 hours) while monitoring yield and purity by HPLC or GC/MS can identify optimal conditions . Contradictions often arise from differences in substrate solubility or steric hindrance, necessitating case-specific adjustments.

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC with UV/Vis Detection : Use a C18 column and gradient elution (acetonitrile/water) to separate impurities. Calibration with certified reference standards ensures accuracy .

- GC with Polar Columns : Highly polar cyanosilicone columns (e.g., SP-2560) resolve geometric isomers of esters, critical for trans-fatty acid analysis in related compounds .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For hydrolytic stability, compare ester integrity in buffered solutions (pH 3–9) using LC-MS to detect carboxylic acid byproducts .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Methodological Answer : Pilot-scale reactions should prioritize controlled addition of H₂SO₄ to prevent exothermic runaway. Continuous flow reactors improve heat and mass transfer for esterifications. Post-reaction, centrifugal filtration or wiped-film evaporation enhances solvent removal efficiency compared to rotary evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.